molecular formula C22H21N3OS B2435004 2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1251561-32-6

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2435004
CAS No.: 1251561-32-6
M. Wt: 375.49
InChI Key: AWHDLLGUQAMHCE-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both dimethylphenyl and methoxybenzyl groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 3,4-Dimethylphenyl Group: This step often involves the use of Friedel-Crafts alkylation or acylation reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 4-Methoxybenzylthio Group: This can be done through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine derivative is treated with 4-methoxybenzylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the cleavage of the thioether bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Cleaved thioether products and reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrimidine
  • 2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]triazine
  • 2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]quinoxaline

Uniqueness

2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is unique due to the presence of both dimethylphenyl and methoxybenzyl groups, which may confer distinct chemical properties and biological activities compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15-4-7-18(12-16(15)2)20-13-21-22(23-10-11-25(21)24-20)27-14-17-5-8-19(26-3)9-6-17/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHDLLGUQAMHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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